molecular formula C27H34N2O4 B12147783 (4E)-1-[2-(diethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(diethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12147783
M. Wt: 450.6 g/mol
InChI Key: MKWFMWDHKSFRCG-WJTDDFOZSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure It contains multiple functional groups, including a diethylamino group, a hydroxy group, a methylphenyl group, and a propan-2-yloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. The starting materials typically include diethylamine, 4-methylphenyl, and propan-2-yloxybenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for temperature and pressure control, as well as advanced purification techniques such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the hydroxy and carbonyl groups may participate in hydrogen bonding or other interactions. The overall effect of the compound depends on its ability to modulate these molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

Compared to similar compounds, 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the propan-2-yloxybenzoyl group may enhance its solubility or stability, while the specific arrangement of functional groups may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-6-28(7-2)16-17-29-24(20-10-8-19(5)9-11-20)23(26(31)27(29)32)25(30)21-12-14-22(15-13-21)33-18(3)4/h8-15,18,24,30H,6-7,16-17H2,1-5H3/b25-23+

InChI Key

MKWFMWDHKSFRCG-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC(C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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